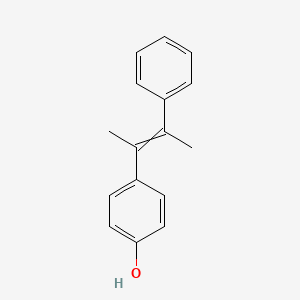

4-(3-Phenylbut-2-en-2-yl)phenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

919789-89-2 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

4-(3-phenylbut-2-en-2-yl)phenol |

InChI |

InChI=1S/C16H16O/c1-12(14-6-4-3-5-7-14)13(2)15-8-10-16(17)11-9-15/h3-11,17H,1-2H3 |

InChI Key |

DWGFIZJJMGBVHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C)C1=CC=C(C=C1)O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(3-Phenylbut-2-en-2-yl)phenol

The construction of the this compound framework is achieved through several established synthetic routes. These methods range from traditional multi-step sequences to more modern catalytic and derivatization strategies.

Multi-step Reaction Sequences for Core Structure Elaboration

The synthesis of this compound and its analogs is often accomplished through multi-step reaction sequences that meticulously build the core structure. A common approach involves the coupling of a phenolic precursor with a phenylbutanone derivative. For instance, the reaction can be initiated from readily available starting materials, proceeding through key intermediates to yield the final product.

A representative multi-step synthesis involves the acid-catalyzed reaction of phenol (B47542) with 3-phenyl-2-butanone. This process typically utilizes a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote the condensation reaction. The reaction mechanism proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution onto the phenol ring, preferentially at the para position due to steric and electronic effects. Subsequent dehydration leads to the formation of the double bond, yielding the target compound.

Another established multi-step pathway involves the Grignard reaction. This approach utilizes an organometallic reagent, such as a phenylmagnesium halide, which reacts with a protected 4-hydroxyacetophenone derivative. The resulting tertiary alcohol can then be dehydrated under acidic conditions to introduce the double bond and form the this compound structure. The choice of protecting group for the phenolic hydroxyl is crucial to prevent its reaction with the Grignard reagent.

Catalytic Approaches in the Formation of Phenolic Butene Scaffolds

Catalytic methods play a significant role in the efficient synthesis of phenolic butene scaffolds like this compound. These approaches often offer advantages in terms of selectivity, reaction conditions, and atom economy.

One notable catalytic approach is the palladium-catalyzed Heck reaction. This reaction can be employed to couple a halogenated phenol derivative with a phenyl-substituted butene. For example, 4-iodophenol (B32979) can be reacted with 2-phenyl-2-butene (B127639) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to form the desired carbon-carbon bond and construct the core structure of this compound. The specific ligand and reaction conditions can be tuned to optimize the yield and selectivity of the reaction.

Furthermore, acid catalysis is a fundamental approach in the formation of these scaffolds. As mentioned previously, strong acids can catalyze the condensation of phenols with ketones. The use of solid acid catalysts, such as zeolites or ion-exchange resins, offers advantages in terms of catalyst recovery and reusability, making the process more environmentally friendly and cost-effective. These solid acids provide active sites for the reaction to occur while simplifying the work-up procedure.

Derivatization Strategies from Phenolic Precursors

Derivatization of readily available phenolic precursors is a versatile strategy for the synthesis of this compound. This approach leverages the reactivity of the phenol moiety to introduce the desired phenylbutene substituent.

A common strategy involves the Friedel-Crafts alkylation of phenol. In this reaction, phenol is treated with a suitable alkylating agent, such as 3-phenyl-2-butanol, in the presence of a Lewis acid catalyst like aluminum chloride or boron trifluoride. The Lewis acid activates the alcohol, facilitating the formation of a carbocation that then alkylates the phenol ring. The regioselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions, often favoring the formation of the para-substituted product.

Another derivatization strategy involves the protection of the phenolic hydroxyl group, followed by a series of reactions to build the phenylbutene side chain, and concluding with a deprotection step. For instance, the phenol can be protected as its methyl ether (anisole). The anisole (B1667542) can then undergo Friedel-Crafts acylation with 3-phenylbutanoyl chloride, followed by a reduction and dehydration sequence to form the desired alkene. Finally, demethylation of the ether yields the target this compound.

Advanced Synthetic Techniques and Innovations

Recent advancements in synthetic organic chemistry have led to the development of more efficient and sophisticated methods for the synthesis of complex molecules like this compound. These include one-pot reactions and stereoselective strategies.

One-Pot Reaction Architectures for Efficient Synthesis

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. For the synthesis of this compound, a one-pot approach could involve the sequential addition of reagents to a reaction mixture to facilitate a cascade of reactions.

Stereoselective and Enantioselective Synthesis Strategies for Chiral Analogs

The double bond in this compound can exist as either the (E) or (Z) isomer. Stereoselective synthesis aims to control the formation of these isomers. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for controlling the stereochemistry of double bonds. By choosing the appropriate ylide and reaction conditions, one can selectively synthesize either the (E) or (Z) isomer of this compound.

For example, the reaction of a suitably protected 4-hydroxybenzaldehyde (B117250) with a phosphorus ylide derived from 1-phenylethylphosphonium halide can be tuned to favor the formation of one isomer over the other. The use of stabilized ylides generally leads to the (E)-isomer, while non-stabilized ylides tend to produce the (Z)-isomer.

Integration of Green Chemistry Principles in Synthetic Protocols

The pursuit of environmentally benign chemical processes has led to the development of green synthetic protocols applicable to the synthesis of phenolic compounds, including this compound. These methods prioritize the use of non-toxic reagents, renewable resources, and energy-efficient reaction conditions to minimize environmental impact.

One promising green approach involves the direct C-H functionalization of phenols. The use of a well-defined cationic ruthenium-hydride complex can catalyze the dehydrative C-H alkylation and alkenylation of phenols with alcohols. organic-chemistry.orgnih.govresearchgate.net This method is highly regioselective, favoring ortho-substitution, and generates water as the sole byproduct, adhering to the principles of atom economy. organic-chemistry.orgnih.gov For the synthesis of this compound, a plausible green route would involve the reaction of phenol with 1-phenyl-2-methylprop-2-en-1-ol under these catalytic conditions.

Another green strategy employs visible-light-promoted reactions. The O-alkenylation of phenols with terminal alkynes can be achieved using a photocatalyst at room temperature, avoiding harsh conditions and toxic reagents. rsc.org This method could potentially be adapted for the synthesis of the target compound.

Furthermore, the development of syntheses from bio-based feedstocks is a cornerstone of green chemistry. While not yet specifically demonstrated for this compound, general methods for producing phenols from renewable resources like lignin (B12514952) are under active investigation and could provide future sustainable pathways. oregonstate.edu

Table 1: Overview of Green Chemistry Principles in Phenol Synthesis

| Green Chemistry Principle | Application in Phenol Synthesis | Potential for this compound |

| Atom Economy | Direct C-H functionalization minimizes byproducts. organic-chemistry.orgnih.gov | High potential through catalytic dehydrative alkenylation. |

| Use of Catalysis | Ruthenium complexes and photocatalysts enable efficient transformations. organic-chemistry.orgnih.govrsc.org | Direct application of known catalytic systems. |

| Benign Solvents | Reactions are often designed to proceed in greener solvents or even be solvent-free. | Feasible with appropriate catalyst and reaction condition optimization. |

| Renewable Feedstocks | Utilization of biomass-derived precursors like lignin. oregonstate.edu | A future possibility as biorefinery technologies advance. |

Chemical Modifications and Analog Preparation

The structural framework of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs with potentially new or enhanced properties. These modifications can be broadly categorized into alterations of the phenyl substituents, the but-2-en-2-yl moiety, and the preparation of related phenolic scaffolds.

The aromatic rings of this compound are amenable to various electrophilic aromatic substitution reactions. The phenolic hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted, modifications would primarily occur at the ortho positions of the phenolic ring.

Common modifications include:

Alkylation: Friedel-Crafts alkylation can introduce additional alkyl groups. Site-selective ortho-alkylation of phenols can be achieved using a combination of catalytic ZnCl2 and a Brønsted acid with unactivated secondary alcohols. researchgate.net

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can significantly alter the electronic properties and provide a handle for further cross-coupling reactions.

Nitration and Amination: Nitration followed by reduction can introduce an amino group, which can be further functionalized.

Hydroxylation/Methoxylation: Further hydroxylation or methoxylation of the phenyl rings can be achieved. The methylation of hydroxyl groups in stilbene (B7821643) analogs has been shown to improve metabolic stability and cell uptake. nih.gov This strategy could be applied to the phenolic hydroxyl group of the target compound.

Arylation: The phenolic ring can undergo arylation to form biaryl structures. Copper-promoted arylation of phenols with arylboronic acids is a mild and efficient method for this transformation. organic-chemistry.org Similarly, arylation of phenols with arynes can lead to the synthesis of 2-arylphenols. nih.gov

Table 2: Potential Modifications of the Phenyl Substituents

| Reaction Type | Reagents and Conditions | Expected Product |

| Ortho-Alkylation | Secondary Alcohol, cat. ZnCl2, cat. CSA researchgate.net | 2-Alkyl-4-(3-phenylbut-2-en-2-yl)phenol |

| Bromination | Br2, solvent | 2-Bromo-4-(3-phenylbut-2-en-2-yl)phenol |

| O-Methylation | Methylating agent (e.g., dimethyl sulfate), base | 1-Methoxy-4-(3-phenylbut-2-en-2-yl)benzene |

| Arylation | Arylboronic acid, Cu(OAc)2 organic-chemistry.org | 2-Aryl-4-(3-phenylbut-2-en-2-yl)phenol |

The but-2-en-2-yl linker provides opportunities for structural variation through reactions targeting the double bond.

Hydrogenation: Catalytic hydrogenation of the double bond would yield the corresponding saturated analog, 4-(3-phenylbutan-2-yl)phenol. This would alter the rigidity and conformation of the molecule.

Oxidation: Oxidative cleavage of the double bond, for instance, through ozonolysis, would lead to the formation of a ketone and a phenol derivative, effectively breaking the molecule into two smaller fragments. Milder oxidation could potentially form an epoxide.

Isomerization: The geometry of the double bond could potentially be isomerized between the E and Z configurations, which could have significant implications for its biological activity, as seen with stilbene isomers. nih.gov

Addition Reactions: The double bond can undergo various addition reactions, such as hydrohalogenation or hydration, to introduce new functional groups on the butenyl chain.

Starting from precursors of this compound or by modifying the parent compound, a variety of structurally related phenolic scaffolds can be synthesized.

One important class of related scaffolds is diaryl ethers . These can be synthesized through the copper-promoted coupling of phenols with arylboronic acids. organic-chemistry.orgorganic-chemistry.org For instance, the phenolic hydroxyl group of this compound could be coupled with another arylboronic acid to generate a diaryl ether.

Another related class is stilbenes and their analogs . The structural similarity between this compound and stilbene derivatives suggests that synthetic strategies for stilbenes could be adapted. nih.gov For example, Heck or Wittig reactions involving a substituted phenol and a styrene (B11656) derivative could be explored. The chemical modification of stilbenes, such as introducing hydroxyl or methoxy (B1213986) groups, has been extensively studied to enhance their biological properties, providing a roadmap for the design of novel analogs. nih.govmdpi.com

Furthermore, the synthesis of highly substituted phenols with complete regiochemical control can be achieved through various modern synthetic methods, offering pathways to complex phenolic structures that may share a common phenylbutenyl scaffold. oregonstate.edu

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed experimental data for the NMR spectroscopic analysis of 4-(3-Phenylbut-2-en-2-yl)phenol is not available in the provided search results. A comprehensive structural assignment would typically involve the following analyses.

A ¹H NMR spectrum would be anticipated to reveal the number of distinct proton environments, their chemical shifts, integration values, and coupling patterns. This information is crucial for identifying the arrangement of protons on the phenyl and phenol (B47542) rings, as well as the protons of the butenyl side chain. The signals for the aromatic protons would be expected in the downfield region, while the protons of the methyl and vinyl groups would appear at higher field.

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals would help to distinguish between aromatic, olefinic, and aliphatic carbons. The presence of quaternary carbons, such as the one at the junction of the phenyl and butenyl groups, would also be confirmed.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

While specific experimental mass spectrometry data for this compound is not available in the provided search results, this technique is essential for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum would offer valuable structural information, revealing characteristic cleavages of the molecule and providing further evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific experimental IR spectroscopic data for this compound is not available in the provided search results. An IR spectrum would be expected to show characteristic absorption bands corresponding to the functional groups present in the molecule. Key vibrational modes would include the O-H stretching of the phenolic hydroxyl group, typically observed as a broad band. Aromatic C-H and C=C stretching vibrations would also be prominent. libretexts.orgnist.gov The spectrum would further display signals corresponding to the C=C stretching of the butenyl side chain and the C-O stretching of the phenol.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Other Spectroscopic Methods

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental spectroscopic data for the compound this compound is not publicly available. While spectroscopic data for structurally related compounds—such as isomers and analogues—exist, the strict requirement for information solely on this compound prevents the inclusion of such data in this article to maintain scientific accuracy.

For context, the UV-Vis spectrum of a molecule is dictated by its electronic structure. The presence of chromophores—parts of a molecule that absorb light—results in characteristic absorption bands. In the hypothetical case of this compound, the chromophoric system would be composed of the phenol ring and the conjugated phenylbutenyl side chain. The extended π-system arising from the conjugation between the phenyl ring and the double bond in the butenyl group would be expected to give rise to absorption bands in the ultraviolet region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent environment and the specific geometry of the molecule.

Similarly, other spectroscopic methods would provide complementary structural information:

Infrared (IR) Spectroscopy: Would be expected to show characteristic absorption bands for the hydroxyl (-OH) group of the phenol, C-H stretching and bending vibrations of the aromatic rings and the alkyl groups, and C=C stretching of the alkene and aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, coupling constants, and integration of the signals would allow for the complete assignment of the molecule's proton and carbon framework.

Mass Spectrometry (MS): Would determine the compound's exact molecular weight and provide information about its fragmentation pattern, which can be used to confirm the connectivity of the atoms.

Without experimental data, any further discussion of the spectroscopic properties of this compound would be purely speculative and fall outside the scope of this scientifically rigorous article. The generation of detailed data tables and an in-depth analysis of research findings is therefore not possible at this time.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide detailed information on electron distribution, molecular orbitals, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It is often employed to predict molecular properties and elucidate reaction mechanisms. For a molecule like 4-(3-phenylbut-2-en-2-yl)phenol, DFT calculations can determine optimized geometry, electronic properties, and spectroscopic signatures.

Studies on analogous compounds, such as resveratrol (B1683913) and its derivatives, demonstrate the utility of DFT. nih.govresearchgate.net Calculations, typically using functionals like B3LYP with a basis set such as 6-31G**, can predict the molecule's reactivity. nih.gov Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.

For phenolic compounds like this compound, DFT is particularly useful for studying antioxidant activity. The theory can model the process of hydrogen atom transfer from the phenolic hydroxyl group, a key mechanism for neutralizing free radicals. nih.gov The stability of the resulting radical can be assessed, which is a determinant of antioxidant potential. For instance, in resveratrol, DFT studies have shown that the 4'-hydroxyl group is the most likely site for radical scavenging due to the resonance stabilization of the resulting radical. nih.gov Similar calculations for this compound would identify the most reactive sites and predict its antioxidant capacity.

Illustrative DFT-Calculated Properties for a Stilbenoid (Resveratrol) This table presents typical data obtained from DFT calculations on resveratrol, a related stilbenoid, to illustrate the types of properties that would be calculated for this compound.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability (antioxidant potential) |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures molecular polarity, affecting solubility and interactions |

| pKa (Phenolic OH) | ~9.8 | Predicts ionization state at physiological pH mdpi.com |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is calculated using DFT and is invaluable for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to show regions of different electrostatic potential:

Red: Electron-rich regions, indicating negative electrostatic potential. These are sites prone to electrophilic attack.

Blue: Electron-poor regions, indicating positive electrostatic potential. These are sites prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would highlight the phenolic oxygen atom as a region of high negative potential (red), confirming its role as a hydrogen bond acceptor and its reactivity towards electrophiles. The hydrogen of the hydroxyl group would appear as a region of positive potential (blue), indicating its propensity to act as a hydrogen bond donor. The π-systems of the phenyl rings would show as areas of moderate negative potential, indicating their ability to engage in π-π stacking interactions. mdpi.com MEP maps are crucial for understanding non-covalent interactions that govern ligand-receptor binding.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. MD simulations provide a dynamic view of conformational flexibility and stability, which is essential for understanding how a molecule behaves in a biological environment, such as in aqueous solution or near a protein. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulated box of water molecules and calculate the forces between all atoms over a set period (nanoseconds to microseconds). nih.gov The simulation would reveal:

Conformational Preferences: The molecule's accessible shapes (rotamers) and the energy barriers between them.

Solvation Effects: How water molecules arrange around the solute and how this affects its conformation and stability. acs.org

Stability of Complexes: When simulated with a target protein, MD can assess the stability of the binding pose predicted by molecular docking. nih.govtandfonline.com

Simulations on phenolic compounds have shown how they interact with surfaces and how they are solvated. acs.org For a ligand-protein complex, key metrics like the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand are monitored. A stable RMSD value over time suggests that the complex is stable. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govbiointerfaceresearch.com This method is central to drug discovery for predicting the binding affinity and mode of a potential drug candidate.

Given the structural similarity of this compound to other stilbenoids known to inhibit enzymes like sirtuins or cyclooxygenases, molecular docking could be used to predict its potential biological targets. nih.govnih.gov The process involves:

Obtaining the 3D structure of the target protein from a database like the Protein Data Bank. semanticscholar.org

Defining a binding site or pocket on the protein.

Using a docking algorithm (e.g., AutoDock, Glide) to sample many possible conformations and orientations of the ligand within the binding site. tandfonline.comsemanticscholar.org

Scoring the poses based on a scoring function that estimates the binding free energy. The pose with the lowest energy score is considered the most likely binding mode.

Docking studies on stilbene (B7821643) derivatives frequently reveal key interactions, such as hydrogen bonds between the phenolic hydroxyl groups and polar residues in the active site, and π-π stacking between the aromatic rings and residues like phenylalanine or tyrosine. mdpi.comresearchgate.net

Illustrative Molecular Docking Results for a Stilbenoid Inhibitor This table shows representative data from a molecular docking study of a stilbenoid compound against a hypothetical enzyme target, illustrating the types of interactions and metrics reported.

| Parameter | Value/Description |

| Target Protein | Sirtuin 1 (SIRT1) nih.govnih.gov |

| Docking Score | -9.5 kcal/mol nih.gov |

| Predicted Interactions | |

| Hydrogen Bonds | Phenolic OH with Aspartic Acid residue; Phenolic OH with Serine residue |

| Hydrophobic Interactions | Phenyl ring with Leucine, Valine residues |

| π-π Stacking | Phenyl ring with Phenylalanine residue |

Conformational Analysis and Stereochemical Implications

The structure of this compound presents several interesting conformational and stereochemical features. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com

E/Z Isomerism: The central C=C double bond is tetrasubstituted, meaning it can exist as two distinct geometric isomers (E and Z), depending on the priority of the substituents on each carbon. fiveable.me The relative stability of these isomers is governed by steric strain. openstax.org The E-isomer, where the larger groups (phenyl and phenol-containing group) are on opposite sides, is generally expected to be more stable than the Z-isomer, where they would be on the same side, leading to significant steric hindrance.

Rotational Barriers: There is rotational freedom around the single bonds connecting the phenyl and phenol (B47542) rings to the central double bond. The preferred dihedral angles will be a balance between maximizing conjugation (favoring planarity) and minimizing steric clash between the rings and the methyl group.

Allylic Strain: The conformation around the single bonds is also influenced by allylic strain, which describes steric interactions between substituents on the double bond and those on an adjacent sp³ carbon. bham.ac.uk In this case, interactions involving the methyl group and the vinylic substituents will influence the rotational preferences of the phenyl and phenol rings.

Structure Activity Relationship Sar Investigations of 4 3 Phenylbut 2 En 2 Yl Phenol Analogs

Identification of Key Pharmacophoric Features Influencing Biological Activities

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 4-(3-Phenylbut-2-en-2-yl)phenol analogs, several key features have been identified as critical for their interaction with biological targets such as enzymes and receptors. nih.govnih.gov

The phenolic hydroxyl (-OH) group is a paramount feature. youtube.com It often acts as a hydrogen bond donor, anchoring the ligand to a specific site on the receptor or enzyme. nih.govuthscsa.edu The acidity and position of this hydroxyl group can significantly impact binding affinity and the mechanism of action. researchgate.netacs.org Studies on various phenolic compounds have consistently shown that the presence and accessibility of this group are fundamental for activities like estrogen receptor modulation and antioxidant effects. nih.govfrontiersin.orgresearchgate.net

The aromatic rings (both the phenol (B47542) and the phenyl group on the butene chain) are also vital. They contribute to binding through hydrophobic interactions and weak polar interactions with receptor residues. nih.govuthscsa.edu The spatial arrangement and distance between these two aryl systems are critical, a principle also observed in the SAR of stilbene (B7821643) derivatives and other SERMs where a specific distance between two hydrophobic/aromatic regions is required for optimal binding. nih.govnih.gov

| Feature | Importance in Biological Activity | References |

| Phenolic Hydroxyl Group | Acts as a key hydrogen bond donor for receptor anchoring. | nih.govyoutube.comuthscsa.edu |

| Aromatic Rings | Provide hydrophobic and weak polar interactions for binding. | nih.govuthscsa.edu |

| Lipophilicity | Influences absorption, distribution, and overall binding profile. | nih.gov |

| Butene Linker | Dictates the spatial orientation of the phenyl rings. | nih.gov |

Impact of Substituent Effects on Bioactivity Profiles

The type, position, and size of substituents on the aromatic rings or the butene chain of this compound analogs can dramatically alter their biological activity. These effects are broadly categorized as electronic and steric.

The electronic properties of substituents modify the electron distribution within the molecule, thereby affecting its interaction with biological targets. These effects are typically classified as inductive and resonance (or mesomeric) effects. vanderbilt.edu

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density on the aromatic ring and the phenolic oxygen. This can enhance the hydrogen-bonding capability of the hydroxyl group and strengthen interactions with the receptor. nih.gov For instance, in the nitrosation of phenolic compounds, electron-donating substituents were found to increase the reaction rate. researchgate.net

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or trifluoromethyl (-CF₃), decrease the electron density of the aromatic system. vanderbilt.edu This increases the acidity of the phenolic proton, which can either weaken or alter the nature of the interaction with the receptor. libretexts.org In some cases, strong EWGs can lead to a loss of catalytic activity. vanderbilt.edu

The position of the substituent (ortho, meta, or para) relative to the hydroxyl group also dictates its electronic influence. vanderbilt.edulibretexts.org

| Substituent Type | General Effect on Bioactivity | Example Groups | References |

| Electron-Donating | Often enhances activity by increasing electron density. | -OCH₃, -CH₃ | nih.govresearchgate.net |

| Electron-Withdrawing | Often decreases activity by reducing electron density. | -NO₂, -CF₃, -Cl | vanderbilt.edulibretexts.org |

Steric effects relate to the size and shape of the substituents and how they affect the molecule's ability to fit into a receptor's binding pocket.

Steric Hindrance : Large, bulky substituents placed near the critical phenolic hydroxyl group can physically block the molecule from binding effectively to its target, a phenomenon known as steric hindrance. nih.govnih.gov This can lead to a significant decrease or complete loss of activity. mdpi.com

Hydrophobic Pockets : Conversely, substituents, particularly hydrophobic ones, at positions away from the primary binding interaction site can enhance binding affinity if they fit into complementary hydrophobic pockets within the receptor. nih.govuthscsa.edu The impact of alkyl modifications can be complex and less predictable than that of aromatic systems, often requiring a careful balance of molecular properties to avoid issues like reduced binding affinity. patsnap.com

The interplay between the size, shape, and position of a substituent is therefore a critical determinant of both binding affinity and selectivity for a specific biological target.

Stereochemical Influences on Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in determining biological activity. For analogs of this compound, two main stereochemical aspects are of primary importance: geometric isomerism and chirality.

The double bond in the butene chain allows for the existence of E/Z geometric isomers . These isomers have different spatial arrangements of the phenyl and methyl groups around the double bond, leading to distinct molecular shapes. As observed with stilbene derivatives, where the trans (E) and cis (Z) isomers often exhibit vastly different biological activities, the geometry of the butene linker in these phenol analogs is expected to be a major determinant of their ability to bind to a receptor. rsc.orgnih.gov One isomer may fit perfectly into a binding site while the other may not, leading to high stereoselectivity.

Furthermore, if the butene chain is modified to introduce a chiral center , the resulting enantiomers can also display different biological activities. This is because biological receptors are themselves chiral and will often interact preferentially with one enantiomer over the other. This stereoselectivity can affect not only the binding affinity but also the mode of action (e.g., agonist versus antagonist) and metabolic fate of the compound. patsnap.com

| Stereochemical Feature | Influence on Bioactivity | Structural Example | References |

| Geometric Isomerism | E and Z isomers can have different shapes and binding affinities. | Stilbenes (Resveratrol) | rsc.orgnih.gov |

| Chirality (Enantiomers) | Enantiomers can exhibit different potencies and selectivities. | Chiral drugs | patsnap.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This approach is invaluable in medicinal chemistry for predicting the activity of new compounds and for understanding the key molecular properties that drive bioactivity.

For phenolic compounds, including analogs of this compound, QSAR models have been successfully developed to predict activities such as estrogen receptor binding. nih.govnih.gov These models are built using a training set of compounds with known activities and a set of calculated molecular descriptors.

Commonly used descriptors in QSAR studies for these types of compounds include:

Hydrophobicity descriptors (e.g., logP, nLipo) which quantify the lipophilicity of the molecule. nih.gov

Electronic descriptors (e.g., Hammett constants, partial atomic charges) which describe the electronic effects of substituents.

Topological and 3D descriptors (e.g., molecular shape indices, solvent-accessible surface area) which encode information about the size, shape, and connectivity of the molecule. plos.org

Advanced methods like 4D-QSAR incorporate the conformational flexibility of the ligands and different alignment possibilities, which can generate more robust 3D pharmacophore models, especially when the receptor structure is unknown. nih.gov These validated QSAR models serve as powerful tools for the virtual screening of large chemical libraries to identify novel, potent analogs and to guide the rational design of molecules with improved activity profiles. europa.eumdpi.com

Biological Activity and Mechanistic Insights from in Vitro Studies

Receptor Binding and Modulation Studies (e.g., Estrogen Receptor Modulation)

No published studies were found that specifically investigate the binding affinity or modulatory effects of 4-(3-Phenylbut-2-en-2-yl)phenol on estrogen receptors (ERα or ERβ) or any other receptors. As a phenolic compound, it shares structural motifs with known endocrine-active chemicals, but its specific activity has not been reported.

Enzyme Inhibition Profiling

There is no available data from in vitro assays on the inhibitory effects of this compound on the enzymes listed below.

Acetyl-CoA Carboxylase (ACC) Inhibition

No research was found detailing the screening or evaluation of this compound as an inhibitor of Acetyl-CoA Carboxylase (ACC).

Cholinesterase (AChE and BuChE) Inhibition

No studies were identified that assessed the potential of this compound to inhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE).

Carbonic Anhydrase IX (CA IX) Inhibition

There are no available findings regarding the inhibitory effect of this compound on Carbonic Anhydrase IX (CA IX).

Antioxidant Activity Evaluation via In Vitro Assays

No specific studies have been published that measure the antioxidant or radical-scavenging capacity of this compound using standard in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Antimicrobial Activity Assessments in Laboratory Settings

The antimicrobial capabilities of phenolic compounds have been a subject of extensive research. researchgate.netnih.gov These compounds are known to exhibit a broad spectrum of activity against various microorganisms.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Phenolic compounds, in general, have demonstrated notable antibacterial properties. nih.gov Studies on similar phenolic structures indicate that their effectiveness can vary between Gram-positive and Gram-negative bacteria. For instance, certain isothiocyanates, which are also naturally occurring compounds, have shown potent activity against Gram-positive bacteria like Bacillus cereus and have also been effective against Gram-negative strains such as Aeromonas hydrophila. nih.gov The structural characteristics of this compound suggest it may possess similar antibacterial activities, although specific studies on this compound are needed for confirmation.

Antifungal Efficacy Against Relevant Fungal Species

Fungal infections pose a significant health challenge, and natural phenolic compounds are being explored as potential antifungal agents. researchgate.netnih.gov Phenols have been shown to be effective against a range of fungal pathogens. researchgate.net For example, 2,4-di-tert-butylphenol (B135424) has demonstrated both antifungal and anti-biofilm efficacy against Candida albicans, a common opportunistic fungal pathogen. nih.gov This compound was found to have fungicidal action and inhibited crucial virulence factors. nih.gov Given its phenolic structure, this compound is also anticipated to exhibit antifungal properties.

Anti-biofilm Formation Activity

Biofilm formation is a critical factor in the persistence of microbial infections, often leading to increased resistance to antimicrobial agents. nih.gov Research into phenolic compounds has shown their potential to inhibit and disrupt biofilm formation. nih.gov For instance, 2,4-di-tert-butylphenol has been observed to be effective in both inhibiting and disrupting biofilms of Candida albicans. nih.gov This activity is often linked to the inhibition of hyphal development, a key process in the initial adhesion of the fungus. nih.gov Similarly, certain metal complexes with phenazine (B1670421) ligands have demonstrated the capacity to inhibit bacterial biofilm formation, highlighting a promising area for the development of new antibiotics. rsc.org

Antiviral Activity Investigations (e.g., HIV-1 Capsid Inhibition)

The human immunodeficiency virus (HIV) replication cycle presents several targets for antiviral drugs, with the viral capsid protein being a particularly attractive one. nih.gov The proper assembly and stability of the capsid are crucial for viral infectivity. nih.gov

Some compounds that bind to the HIV-1 capsid protein have been shown to inhibit its assembly in vitro. nih.gov While specific studies on this compound are not detailed, the broader class of phenolic compounds has been investigated for anti-HIV activity. nih.govmdpi.comresearchgate.net For instance, a new class of HIV-1 protease inhibitors incorporating phenol-derived ligands has demonstrated potent enzymatic inhibitory activity. nih.gov These inhibitors have shown effectiveness against drug-resistant HIV-1 variants. mdpi.com Another potent inhibitor, lenacapavir, targets the viral capsid protein and interferes with both the nuclear import of the virus and the assembly of the mature capsid. plos.org

Antiproliferative Activity in Cancer Cell Culture Models

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Phenolic compounds and their derivatives have been a source of promising candidates.

Differential Antiproliferative Effects Across Various Human Cancer Cell Lines

In vitro studies have demonstrated the antiproliferative potential of various phenolic compounds against a range of human cancer cell lines. nih.gov For example, certain indole-isatin molecular hybrids have shown significant in vitro antiproliferative activity against lung (A-549), colon (HT-29), and breast (ZR-75) cancer cell lines. nih.gov

Similarly, derivatives of 2-phenylacrylonitrile (B1297842) have exhibited antiproliferative activity against multiple tumor cell lines, with some showing strong effects against gastric cancer cells (AGS) while displaying weak inhibitory activity against normal cells. nih.gov These findings underscore the potential for phenolic compounds like this compound to be investigated as selective anticancer agents. The specific antiproliferative profile of this compound across different cancer cell lines warrants further investigation to determine its efficacy and selectivity.

No Publicly Available Data on the In Vitro Biological Activity of this compound

Despite a comprehensive search of available scientific literature, no studies detailing the in vitro biological activity, including cell cycle modulation and apoptosis induction, of the chemical compound this compound have been identified. Therefore, the generation of an article based on the requested outline is not possible at this time.

Extensive searches were conducted to locate research pertaining to the biological evaluation of this compound. These inquiries focused on identifying any published data regarding its effects on cell cycle progression, its ability to induce programmed cell death (apoptosis) in cell lines, and any other relevant in vitro biological assessments. The search included broad and specific queries across multiple scientific databases.

The absence of any retrieved information strongly suggests that this compound has not been the subject of published research in these areas. Consequently, the detailed sections on "Analysis of Cell Cycle Modulation and Apoptosis Induction In Vitro" and "Other Relevant In Vitro Biological Evaluations" cannot be substantiated with factual, scientifically-vetted data as per the user's request for a professional and authoritative article.

Further investigation into this specific compound would be required to determine its potential biological effects. Without primary research data, any discussion of its biological activity would be purely speculative and would not meet the required standards of scientific accuracy.

Environmental Fate and Degradation Studies

Biodegradation Pathways and Mechanisms for Phenolic Compounds

Biodegradation, the breakdown of organic matter by living organisms, is a primary mechanism for the removal of phenolic compounds from the environment. A wide array of microorganisms have evolved enzymatic machinery to utilize these compounds as a source of carbon and energy.

Microorganisms, particularly bacteria and fungi, are the principal drivers of phenolic compound biodegradation in soil and aquatic systems. The process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though aerobic pathways are generally faster and more extensively studied.

Under aerobic conditions, the initial step is typically the conversion of phenol (B47542) to catechol. rsc.org This is followed by the critical step of aromatic ring cleavage, which can proceed via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.gov In the ortho-cleavage pathway, the enzyme catechol 1,2-dioxygenase breaks the bond between the two hydroxyl-bearing carbons of catechol. nih.gov The meta-cleavage pathway involves the enzyme catechol 2,3-dioxygenase, which cleaves the ring at a bond adjacent to the hydroxyl groups. nih.gov Both pathways ultimately lead to the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in cells. nih.gov

Numerous bacterial genera are known for their ability to degrade phenols, with Pseudomonas being one of the most studied. nih.gov Other notable genera include Rhodococcus, Bacillus, and Acinetobacter. nih.gov

Anaerobic degradation of phenols is a slower process and is less completely understood. researchgate.net It often begins with the carboxylation of the phenol to form 4-hydroxybenzoate, which is then further metabolized through ring reduction and cleavage. researchgate.net

The breakdown of phenolic compounds is orchestrated by a suite of specific enzymes produced by microorganisms. The key enzymes and their roles are:

Phenol Hydroxylases: These enzymes initiate the degradation process by hydroxylating the phenolic ring to form catechol or other dihydroxybenzenes. researchgate.net This step activates the aromatic ring, making it susceptible to subsequent cleavage.

Catechol Dioxygenases: As mentioned, these are crucial for cleaving the aromatic ring of catechol. Catechol 1,2-dioxygenase is central to the ortho pathway, while catechol 2,3-dioxygenase is key to the meta pathway. nih.gov

Laccases and Tyrosinases: These copper-containing enzymes, often found in fungi, are polyphenol oxidases that can oxidize a wide range of phenolic compounds. researchgate.netacs.org They catalyze the formation of reactive phenoxy radicals, which can then undergo further polymerization or degradation. This process can lead to the formation of humic-like substances, effectively immobilizing the phenolic compounds in soil. researchgate.net

The efficiency of these enzymatic processes is influenced by environmental factors such as pH, temperature, and the presence of co-substrates. rsc.org

Environmental Distribution and Persistence Predictions

The distribution and persistence of a chemical in the environment can be predicted to some extent by its physicochemical parameters. These parameters help to model whether a compound is likely to be found in water, soil, or biota, and how long it might remain there.

Octanol-Water Partition Coefficient (Log KOW): This value indicates a chemical's tendency to partition between an organic phase (octanol, a surrogate for fatty tissues) and water. A higher Log KOW suggests a greater tendency to associate with soil organic matter and to bioaccumulate in organisms. Phenolic compounds have a wide range of Log KOW values depending on their structure. researchgate.net

Soil Organic Carbon-Water Partitioning Coefficient (KOC): This parameter describes the tendency of a chemical to adsorb to the organic matter in soil or sediment. It is a key indicator of a chemical's mobility in soil. Chemicals with high KOC values are less mobile and more likely to be retained in the soil. KOC can be estimated from KOW.

Bioconcentration Factor (BCF): This is a measure of a chemical's tendency to accumulate in an aquatic organism from the surrounding water. A high BCF indicates a potential for bioaccumulation in the food web. nih.gov

The persistence of phenolic compounds in the environment is highly variable. Simple phenols can be degraded relatively quickly, especially in environments with active microbial populations. However, more complex or halogenated phenols can be more resistant to degradation and thus more persistent. nih.gov

Physicochemical Properties of Representative Phenolic Compounds

| Compound | CAS Number | Log KOW | Log KOC (estimated) | Log BCF (observed/estimated) |

| Phenol | 108-95-2 | 1.46 - 1.50 | ~1.3 | 0.23 - 1.4 |

| o-Cresol | 95-48-7 | 1.95 | ~1.6 | 1.2 |

| m-Cresol | 108-39-4 | 1.96 | ~1.6 | 3.1 (gills) |

| p-Cresol | 106-44-5 | 1.94 | ~1.6 | 1.2 |

| 2-Chlorophenol | 95-57-8 | 2.15 | ~1.8 | 1.3 |

| 4-Chlorophenol | 106-48-9 | 2.39 | ~2.0 | 1.9 |

| Bisphenol A (BPA) | 80-05-7 | 3.32 | ~2.6 | 1.8 - 2.0 |

Note: The values presented are compiled from various sources and may vary depending on the experimental or estimation method used. Log KOC is often estimated from Log KOW using regression equations. epa.govresearchgate.net Log BCF values can be tissue-specific. nih.gov

Fate in Various Environmental Compartments (Air, Water, Soil, Sediment)

Comprehensive research into the environmental fate and degradation of the specific chemical compound 4-(3-Phenylbut-2-en-2-yl)phenol is limited in publicly available scientific literature. Consequently, detailed quantitative data regarding its behavior in air, water, soil, and sediment are not available. However, based on its chemical structure as an alkylphenol, a general qualitative assessment of its likely environmental behavior can be inferred. Alkylphenols, as a class of compounds, have been the subject of environmental studies, and their general fate and transport mechanisms can provide an indication of how this compound may behave in the environment.

General Principles of the Environmental Fate of Alkylphenols:

Alkylphenols are known to be introduced into the environment as degradation products of alkylphenol ethoxylates, a group of widely used surfactants in industrial and domestic products nih.govresearchgate.net. These compounds are generally characterized by their hydrophobic nature, which influences their distribution across different environmental compartments nih.goviwaponline.comiwaponline.com.

Fate in Air: Specific data on the atmospheric fate of this compound, such as its potential for volatilization or atmospheric degradation, are not readily available. For other alkylphenols, such as nonylphenol, atmospheric concentrations have been detected, indicating that some level of volatilization and atmospheric transport can occur nih.gov.

Fate in Water: Once in the aquatic environment, the behavior of this compound would be governed by its water solubility and potential for degradation. Alkylphenols generally exhibit limited water solubility, which decreases as the length of the alkyl chain increases nih.gov. Biodegradation in the water column is a potential removal pathway, and studies on other alkylphenols have shown that degradation is generally faster in water than in sediment nih.gov. Aerobic conditions typically favor the biotransformation of these compounds nih.gov.

Fate in Soil and Sediment: Due to their hydrophobicity, alkylphenols have a strong tendency to partition from water into soil and sediment nih.goviwaponline.comiwaponline.com. This process, known as sorption, can lead to the accumulation of these compounds in solid matrices. The persistence of alkylphenols in soil and sediment is a concern, as degradation processes can be slower in these environments compared to the water column nih.gov. The rate of degradation in soil and sediment is influenced by factors such as microbial activity, oxygen availability, and the organic matter content of the solid matrix. While specific microbial degradation pathways for this compound have not been documented, studies on other alkylphenols like nonylphenol and octylphenol have identified enzymatic degradation as a possibility iwaponline.comiwaponline.com.

Data Tables:

Due to the absence of specific research on this compound, no quantitative data can be presented in the form of interactive tables for its environmental fate. The following table illustrates the type of data that would be necessary for a comprehensive assessment, but the values for the target compound are currently unavailable.

Table 1: Hypothetical Data for Environmental Fate of this compound

| Parameter | Air | Water | Soil | Sediment |

| Half-life (t½) | Data not available | Data not available | Data not available | Data not available |

| Degradation Products | Data not available | Data not available | Data not available | Data not available |

| Partition Coefficient (Koc) | N/A | N/A | Data not available | Data not available |

Detailed Research Findings:

A diligent search of scientific databases did not yield any specific studies detailing the environmental fate and degradation of this compound. The available research focuses on more commercially prominent alkylphenols, such as nonylphenol and octylphenol nih.govresearchgate.netiwaponline.comiwaponline.com. Research on these related compounds indicates that they are considered environmental contaminants due to their persistence and potential to act as endocrine disruptors nih.govresearchgate.net. Studies have shown that the degradation of alkylphenol ethoxylates in wastewater treatment plants and the environment leads to the formation of more persistent alkylphenols nih.govresearchgate.net.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For 4-(3-Phenylbut-2-en-2-yl)phenol, both gas and liquid chromatography techniques are paramount, often coupled with powerful detection methods for unequivocal identification and quantification.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like many phenols. matec-conferences.org In GC, the sample is vaporized and transported by an inert gas through a column that separates the components based on their physicochemical properties. matec-conferences.org

GC-FID is another common configuration where the separated compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte. settek.comresearchgate.net This method is robust and provides excellent quantification over a wide linear range for many organic compounds. researchgate.net

Illustrative GC-MS Parameters for Phenolic Compounds:

| Parameter | Typical Value |

| Column | HP-5MS (or equivalent) |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature gradient (e.g., 80°C to 280°C) |

| Ionization Mode | Electron Impact (EI) |

| Mass Analyzer | Quadrupole |

This table presents typical parameters for the GC-MS analysis of phenolic compounds and is not specific to this compound.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC, including many phenolic compounds. scirp.orgthermofisher.com The separation is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase. elementlabsolutions.com

Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective analytical method. This technique is particularly useful for analyzing complex samples as it can minimize matrix effects and provide structural information for confirmation. The analysis of various substituted phenols has been successfully achieved using LC-MS/MS. acs.org While a specific LC-MS/MS method for this compound is not widely documented, methods for other alkylphenols can be adapted. acs.org

Electrochemical Detection Methods

Electrochemical sensors offer a rapid and sensitive alternative for the detection of phenolic compounds. nih.govmdpi.com These methods are based on the oxidation of the phenolic hydroxyl group at an electrode surface, which generates a measurable current that is proportional to the concentration of the analyte. uc.pt Various materials, including transition metal oxides and gold nanoparticles, have been used to modify electrodes to enhance their sensitivity and selectivity towards phenols. mdpi.comnih.govuniroma1.it

The redox properties of phenols allow for their detection using voltammetric techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV). nih.gov While specific electrochemical methods for this compound are not detailed in the literature, the general principles are applicable. The development of sensors with high selectivity for this specific compound would be a subject of further research.

Spectroscopic Detection and Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of a molecule. While specific NMR data for this compound is not publicly available, the spectra of analogous compounds like 4-phenyl-3-buten-2-one can provide insights into the expected chemical shifts and coupling constants for the phenyl and butenyl groups. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. For a phenolic compound like this compound, characteristic absorption bands for the hydroxyl (-OH) and aromatic (C=C) groups would be expected. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantification. Phenolic compounds typically exhibit strong absorption in the UV region. nih.govrsc.org

Illustrative Spectroscopic Data for a Structurally Similar Compound (4-phenyl-3-buten-2-one):

| H Atom | Chemical Shift (ppm) |

| H-2 | 6.79 (d, J = 16.3 Hz) |

| H-3 | 7.65 (d, J = 16.3 Hz) |

| H-5, H-9 | 7.6 (m) |

| H-6, H-7, H-8 | 7.42 (m) |

| CH₃ | 2.38 (s) |

Disclaimer: This table shows ¹H NMR data for 4-phenyl-3-buten-2-one, a structurally related compound, and is for illustrative purposes only. researchgate.net

Advanced Sample Preparation and Preconcentration Techniques for Complex Matrices

The analysis of this compound in complex matrices such as environmental or biological samples often requires a sample preparation step to remove interferences and preconcentrate the analyte. chromatographyonline.comphmethods.net

Solid-Phase Extraction (SPE): SPE is a widely used technique for the extraction and purification of phenolic compounds from liquid samples. acs.orgnih.govacs.orgnih.govresearchgate.net It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. acs.orgnih.govacs.orgnih.govresearchgate.net

Liquid-Liquid Extraction (LLE): LLE is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample. researchgate.net

The choice of the appropriate sample preparation technique depends on the nature of the sample matrix and the concentration of the analyte. chromatographyonline.comphmethods.net

Advanced Research Directions and Future Perspectives

Rational Design and Synthesis of Novel Analogs with Tailored Biological Profiles

The core structure of 4-(3-phenylbut-2-en-2-yl)phenol offers a versatile scaffold for medicinal chemists to design and synthesize novel analogs with finely tuned biological activities. The principles of rational drug design, which are grounded in understanding the structure-activity relationships (SAR), are central to this endeavor. By systematically modifying the peripheral chemical groups on the phenolic ring and the phenylbutenyl side chain, researchers can modulate the compound's pharmacological, pharmacokinetic, and physicochemical properties.

Future synthetic strategies will likely focus on creating libraries of derivatives with diverse substitutions. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl rings can significantly alter the electronic properties of the molecule, which in turn can influence its interaction with biological targets. researchgate.net The synthesis of heteroaryl-substituted phenols is another promising avenue, as these modifications can introduce new hydrogen bonding capabilities and improve metabolic stability. nih.gov

Modern synthetic methods that allow for programmable and complete regiochemical control will be instrumental in this process. oregonstate.edu Such techniques enable the precise placement of functional groups, which is crucial for optimizing interactions with specific enzyme active sites or receptors. oregonstate.eduwisdomlib.org The goal is to develop analogs with enhanced potency, selectivity, and reduced off-target effects. For example, a series of 4-morpholino-2-phenylquinazolines and their derivatives were synthesized and evaluated as specific enzyme inhibitors, demonstrating how targeted chemical modifications can lead to highly potent and selective compounds. nih.gov

Table 1: Strategies for Rational Analog Design

| Modification Strategy | Target Property Improvement | Rationale |

|---|---|---|

| Ring Substitution | Potency, Selectivity | Altering electronic distribution and steric hindrance to optimize target binding. |

| Side Chain Modification | Bioavailability, Metabolism | Modifying lipophilicity and metabolic stability. |

| Introduction of Heteroatoms | Solubility, Target Interaction | Introducing new hydrogen bond donors/acceptors and altering polarity. |

| Bioisosteric Replacement | Pharmacokinetics, Toxicity | Replacing functional groups with others that have similar physical or chemical properties to improve drug-like characteristics. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel analogs of this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns that are not apparent to human researchers. polyphenols-site.comfnasjournals.com

Quantitative Structure-Activity Relationship (QSAR) modeling, a key technique in this field, uses machine learning algorithms to build predictive models that correlate molecular descriptors with biological activity. researchgate.netijain.org By training deep neural networks (DNNs) on diverse datasets of phenolic compounds, researchers can predict the cytotoxicity, bioactivity, and other properties of newly designed analogs with high accuracy. researchgate.netijain.org This in silico screening process can significantly accelerate the drug discovery pipeline by prioritizing the most promising candidates for synthesis and experimental testing, thereby saving considerable time and resources. polyphenols-site.com

AI can also be employed for virtual screening of large compound libraries to identify molecules that are likely to interact with specific biological targets. polyphenols-site.com By combining techniques like molecular docking with machine learning, it is possible to predict the binding affinity and mode of interaction between a ligand and its target protein. polyphenols-site.comnih.gov Furthermore, AI models can assist in optimizing the formulation of phenolic compounds to enhance their stability and bioavailability. polyphenols-site.com As these technologies mature, they will become indispensable tools for the rational design of next-generation therapeutics based on the this compound scaffold. nih.gov

Deeper Mechanistic Elucidation of Emerging Biological Activities

While initial studies may reveal the primary biological activities of this compound, a deeper understanding of its mechanisms of action is crucial for its development as a therapeutic agent. Future research will need to move beyond simple in vitro assays to more complex biological systems to unravel the intricate molecular pathways through which this compound exerts its effects. researchgate.net

Identifying the specific cellular targets of this compound and its analogs is a key objective. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and genetic screening. Once the targets are identified, detailed biochemical and biophysical studies can be conducted to characterize the binding interactions and their functional consequences.

For instance, if the compound is found to be an enzyme inhibitor, kinetic studies will be necessary to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). If it modulates a signaling pathway, techniques like Western blotting, qPCR, and reporter gene assays can be used to map its effects on the expression and activity of key signaling proteins. Understanding these molecular mechanisms is not only essential for optimizing the compound's therapeutic efficacy but also for anticipating potential side effects and mechanisms of resistance.

Exploration of Bioconjugation and Prodrug Strategies

To overcome the inherent limitations of many phenolic compounds, such as poor bioavailability and chemical instability, researchers are increasingly turning to bioconjugation and prodrug strategies. nih.govresearchgate.net These approaches involve chemically modifying the parent compound to improve its delivery to the target site and its release in a controlled manner. pharmiweb.com

Prodrugs are inactive or less active derivatives of a drug that are converted into the active form in the body through enzymatic or chemical reactions. nih.gov For phenolic compounds, the hydroxyl group is an ideal handle for attaching promoieties that can enhance water solubility, improve membrane permeability, or mask the compound from premature metabolism. nih.govresearchgate.net Common prodrug strategies for phenols include the formation of esters, carbonates, carbamates, and phosphates. nih.gov

Bioconjugation involves linking the phenolic compound to a larger biomolecule, such as a protein, peptide, or polymer. pharmiweb.comnih.gov This can significantly alter the pharmacokinetic profile of the compound, leading to a longer half-life in circulation and targeted delivery to specific tissues or cells. pharmiweb.com For example, conjugating a phenolic drug to an antibody that recognizes a tumor-specific antigen can concentrate the drug at the site of the cancer, thereby increasing its efficacy and reducing systemic toxicity. researchgate.net The covalent conjugation of phenolic compounds to proteins has been shown to improve their biological properties, such as antioxidant and antimicrobial activities. nih.gov

Table 2: Prodrug and Bioconjugation Approaches for Phenolic Compounds

| Strategy | Approach | Desired Outcome |

|---|---|---|

| Prodrug | Ester, Carbamate, or Phosphate formation | Improved solubility, permeability, and metabolic stability. nih.govresearchgate.net |

| Bioconjugation | Covalent linkage to proteins or polymers | Enhanced bioavailability, targeted delivery, and improved biological activity. pharmiweb.comnih.gov |

| Encapsulation | Formulation in liposomes or nanoparticles | Protection from degradation, controlled release, and targeted delivery. mdpi.com |

Potential Role in Supramolecular Chemistry or Advanced Materials Science

The chemical structure of this compound, with its phenolic hydroxyl group and aromatic rings, suggests potential applications beyond the realm of biology, particularly in supramolecular chemistry and materials science. The hydroxyl group can participate in hydrogen bonding, a key interaction in the self-assembly of complex supramolecular structures.

The aromatic rings can engage in π-π stacking interactions, which are also crucial for the formation of ordered molecular assemblies. By designing and synthesizing derivatives with specific self-assembling properties, it may be possible to create novel materials with interesting optical, electronic, or mechanical properties.

Furthermore, phenolic compounds are well-known building blocks for polymers. oregonstate.edu Phenolic resins, for example, are a class of thermosetting polymers that are widely used as adhesives, coatings, and molding compounds due to their excellent thermal stability, chemical resistance, and mechanical strength. The unique structure of this compound could be exploited to create new types of phenolic polymers with tailored properties. For example, the phenylbutenyl group could be used to introduce cross-linking sites or to modify the polymer's processability and final properties.

Development of Novel Environmental Remediation Strategies Utilizing Degradation Pathways

Phenolic compounds are common environmental pollutants, often found in industrial wastewater from chemical, pharmaceutical, and petrochemical industries. nih.govresearchgate.net The development of effective and environmentally friendly methods for the remediation of phenol-contaminated sites is a significant area of research. nih.govmdpi.com

Bioremediation, which utilizes microorganisms to break down pollutants, is a promising approach for the cleanup of phenolic waste. nih.govtandfonline.com Many bacteria and fungi have been identified that can use phenol (B47542) and its derivatives as a source of carbon and energy. researchgate.netnih.govtandfonline.com These microorganisms have evolved specific enzymatic pathways to degrade these aromatic compounds. nih.govresearchgate.net

The aerobic biodegradation of phenol typically proceeds through its conversion to catechol, which is then cleaved by dioxygenase enzymes via either the ortho- or meta-cleavage pathway. nih.govnih.govresearchgate.net Anaerobic degradation pathways have also been identified, which typically involve the carboxylation of the phenol to 4-hydroxybenzoate. tandfonline.comresearchgate.net

Future research in this area could focus on identifying or engineering microorganisms with enhanced degradation capabilities for this compound and other recalcitrant phenolic compounds. This could involve isolating novel microbial strains from contaminated environments or using genetic engineering techniques to improve the efficiency and substrate specificity of key degradative enzymes. tandfonline.com Additionally, the immobilization of these microbial cells on carrier materials can enhance their stability and reusability in bioremediation applications. nih.gov Algae-based remediation is another cost-effective and environmentally compatible approach that is gaining attention. researchgate.net

Table 3: Key Enzymes in Phenol Biodegradation

| Enzyme | Function | Pathway |

|---|---|---|

| Phenol Hydroxylase | Hydroxylates phenol to catechol. tandfonline.comnih.gov | Aerobic |

| Catechol 1,2-Dioxygenase | Cleaves the catechol ring via the ortho pathway. nih.govnih.gov | Aerobic |

| Catechol 2,3-Dioxygenase | Cleaves the catechol ring via the meta pathway. nih.govnih.gov | Aerobic |

| Phenol Carboxylase | Carboxylates phenol to 4-hydroxybenzoate. tandfonline.com | Anaerobic |

Q & A

Basic Research Questions

Q. How can the crystal structure of 4-(3-Phenylbut-2-en-2-yl)phenol be experimentally determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use a Bruker SMART CCD diffractometer for data collection, and refine the structure with SHELXL (part of the SHELX suite). Hydrogen atoms are typically constrained using riding models, and thermal displacement parameters are refined anisotropically for non-H atoms. Validate the structure using residual density maps and R-factor convergence .

- Example Data :

| Parameter | Value |

|---|---|

| Space group | Pna2₁ |

| Unit cell (Å) | a=9.524, b=11.006, c=5.942 |

| R₁ (I > 2σ(I)) | 0.036 |

Q. What spectroscopic methods are suitable for characterizing the phenolic hydroxyl group in this compound?

- Methodological Answer :

- FT-IR : Detect O–H stretching vibrations (broad peak ~3200–3600 cm⁻¹) and confirm hydrogen bonding patterns.

- ¹H NMR : Identify the phenolic proton as a singlet downfield (~5–6 ppm), solvent-dependent due to hydrogen bonding. Use deuterated DMSO to observe exchangeable protons .

Q. How to synthesize this compound with high purity?

- Methodological Answer : Optimize Friedel-Crafts alkylation using phenol and 3-phenylbut-2-en-2-yl bromide. Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Monitor purity via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data refinement for this compound?

- Methodological Answer : Address outliers using SHELXL's restraints (e.g., DFIX, SIMU) for bond lengths/angles. For twinned crystals, apply TWIN/BASF commands. Cross-validate with Hirshfeld surface analysis to identify intermolecular interactions that may distort geometry .

Q. What computational approaches predict hydrogen-bonding networks in its solid-state structure?

- Methodological Answer : Use graph-set analysis (as per Etter’s rules) to classify hydrogen bonds (e.g., D, R₂²(8) motifs). Pair this with density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to optimize hydrogen-bond geometries and compare with experimental data .

Q. How to analyze trace quantities of this compound in biological matrices?

- Methodological Answer : Develop a LC-MS/MS protocol:

Extraction : Solid-phase extraction (C18 cartridges, methanol eluent).

Chromatography : Reverse-phase column (2.6 µm particle size, 100 Å pore).

Detection : ESI-negative mode, MRM transitions for [M-H]⁻ ion .

Q. What strategies mitigate steric hindrance during catalytic hydrogenation of the ene group?

- Methodological Answer : Use ligand-modified palladium nanoparticles (e.g., Lindlar catalyst with quinoline) for selective hydrogenation. Monitor reaction progress via in-situ FT-IR to avoid over-reduction. Optimize solvent polarity (e.g., THF/water mixtures) to enhance substrate accessibility .

Experimental Design & Data Analysis

Q. How to validate crystallographic phase solutions for complex derivatives of this compound?

- Methodological Answer : Use SHELXD for dual-space recycling in structure solution. Cross-check phases with independent programs (e.g., OLEX2). For ambiguous electron density, employ composite omit maps to reduce model bias .

Q. What statistical methods ensure reproducibility in quantitative structure-activity relationship (QSAR) studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.